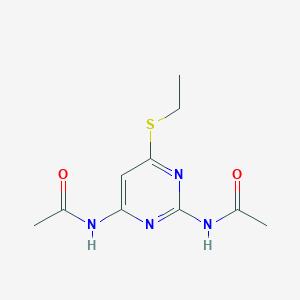

N,N'-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide

Description

N,N'-(6-(Ethylthio)pyrimidine-2,4-diyl)diacetamide is a pyrimidine-based heterocyclic compound featuring a central pyrimidine ring substituted with an ethylthio (-S-CH2CH3) group at the 6-position and acetamide (-NHCOCH3) moieties at the 2- and 4-positions. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethylthio group) and hydrogen-bonding capacity (via acetamide groups), which influence its biological interactions.

Properties

CAS No. |

88380-66-9 |

|---|---|

Molecular Formula |

C10H14N4O2S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

N-(2-acetamido-6-ethylsulfanylpyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C10H14N4O2S/c1-4-17-9-5-8(11-6(2)15)13-10(14-9)12-7(3)16/h5H,4H2,1-3H3,(H2,11,12,13,14,15,16) |

InChI Key |

XXPNGXDBESAOJC-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=NC(=C1)NC(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide typically involves the reaction of 6-(ethylthio)pyrimidine-2,4-diamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired diacetamide product. The reaction can be summarized as follows:

Starting Material: 6-(ethylthio)pyrimidine-2,4-diamine

Reagent: Acetic anhydride

Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods: Industrial production of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The acetamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

N,N'-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide has been studied for its potential as an antiviral and antimicrobial agent. Research indicates that compounds with similar pyrimidine structures exhibit significant biological activity against various pathogens.

- Antiviral Activity : Compounds derived from pyrimidine derivatives have demonstrated effectiveness against viruses such as HIV and influenza. A study highlighted the synthesis of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines, which were evaluated for their inhibitory effects on Pneumocystis carinii and Toxoplasma gondii, showcasing the potential of pyrimidine derivatives in treating viral infections .

- Antimicrobial Properties : Similar compounds have shown promise in inhibiting bacterial growth. The structural characteristics of this compound may enhance its efficacy against resistant strains of bacteria .

Agricultural Science

The compound's properties could extend to agricultural applications, particularly in pest control.

- Pesticidal Activity : Research has evaluated various organic compounds for their effectiveness as rodent repellents. Although this compound has not been directly tested in this context, related compounds have shown significant repellency against rodents, suggesting a potential application in developing eco-friendly pest control agents .

Materials Science

The unique chemical structure of this compound may also lend itself to applications in materials science.

- Polymer Chemistry : The incorporation of pyrimidine derivatives into polymer matrices could enhance the thermal and mechanical properties of materials. This application is particularly relevant in creating advanced materials for electronics and coatings .

Data Tables

The following table summarizes the key findings related to the applications of this compound:

Case Studies

- Antiviral Efficacy : A study on 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines showed promising results against Pneumocystis carinii and Toxoplasma gondii, indicating that modifications to the pyrimidine structure can yield potent antiviral agents .

- Pest Control Trials : In trials assessing the effectiveness of various organic compounds against rodents, some pyrimidine derivatives provided over 50% damage reduction in food access tests, demonstrating potential for use as repellents .

- Material Properties Enhancement : Research into the incorporation of pyrimidine-based compounds into polymer systems has shown improvements in material durability and resistance to environmental stressors .

Mechanism of Action

The mechanism of action of N,N’-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N,N'-(5-(6-(4-Substituted Phenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)pyrimidine-2,4-diyl)diacetamide Derivatives ()

- Structure : Incorporates an imidazothiadiazole ring fused to the pyrimidine core, along with variable aryl substituents.

- Activity : These derivatives exhibit broad-spectrum antibacterial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The imidazothiadiazole moiety likely contributes to enhanced electron-deficient character, improving interactions with bacterial enzymes .

Analogs with Modified Core Heterocycles

2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ()

- Structure: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidinone system. The ethyl group at position 6 and a 4-nitrophenylacetamide side chain are present.

- The nitro group introduces strong electron-withdrawing effects, which may stabilize charge-transfer interactions.

- Activity: Not explicitly reported, but similar thienopyrimidinones are known for anticancer and kinase inhibitory effects .

Functional Group Modifications in Bis-Pyrimidine Acetamides ()**

Compounds 12–17 in feature bis-pyrimidine scaffolds with 1,4-phenylene linkers and varied aryl/amino substituents. Key comparisons include:

- Electron-Withdrawing Groups (e.g., -NO2, -Br): Enhance stability and reactivity, as seen in Compounds 12 (4-nitrophenyl) and 16 (4-bromophenyl). These groups may improve binding to hydrophobic enzyme pockets.

- Electron-Donating Groups (e.g., -CH3) : Compounds 14 and 15 (2,6-dimethyl and 2,4-dimethylphenyl) exhibit increased solubility but reduced target affinity compared to nitro-substituted analogs.

Discussion of Substituent Effects

- Ethylthio vs. Phenylamino: The ethylthio group in the target compound provides a balance between lipophilicity and steric bulk, favoring membrane penetration. In contrast, phenylamino substituents (e.g., Compound 33) may enhance target binding but reduce bioavailability .

- Imidazothiadiazole Fusion : This modification () introduces rigidity and electron deficiency, which correlate with improved antibacterial activity compared to simpler pyrimidine analogs .

Biological Activity

N,N'-(6-(ethylthio)pyrimidine-2,4-diyl)diacetamide is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine core with ethylthio and diacetamide substituents. This structure is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Pyrimidine |

| Substituents | Ethylthio at position 6 |

| Functional Groups | Diacetamide at positions 2 and 4 |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. In vitro assays have demonstrated that compounds derived from similar pyrimidine structures exhibit significant growth inhibition in cancer cells.

Efficacy Against Cancer Cell Lines

A study assessed the antiproliferative effects of various pyrimidine derivatives against a panel of 60 NCI cancer cell lines. Notably, compounds with structural similarities to this compound showed GI50 values ranging from 22 to 33 nM, indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects involves dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). This dual action not only inhibits tumor growth but also reduces angiogenesis, a critical factor in tumor progression.

Apoptotic Induction

The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in apoptosis regulation. Specifically, it increases levels of pro-apoptotic protein Bax while decreasing levels of anti-apoptotic protein Bcl-2 .

Study on Antiproliferative Activity

In a comprehensive study involving various pyrimidine derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound not only inhibited cell proliferation effectively but also demonstrated lower cytotoxicity towards normal cells compared to its effects on cancer cells .

Comparative Analysis with Other Compounds

A comparative analysis revealed that while many pyrimidines exhibit antiproliferative properties, this compound stands out due to its specific targeting of EGFR and VEGFR-2 pathways. This specificity may contribute to its reduced side effects and enhanced therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.